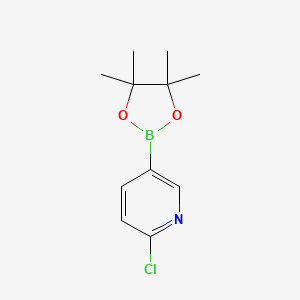

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 444120-94-9

Cat. No.: VC3718661

Molecular Formula: C11H15BClNO2

Molecular Weight: 239.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 444120-94-9 |

|---|---|

| Molecular Formula | C11H15BClNO2 |

| Molecular Weight | 239.51 g/mol |

| IUPAC Name | 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 |

| Standard InChI Key | IEFBTHROULVUAH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Cl |

Introduction

Chemical Structure and Properties

Structural Composition

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic compound with a minimum purity of 98.0% as determined by gas chromatography analysis . The compound's name indicates its key structural features: a pyridine core with a chlorine atom at the 2-position and a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. These strategic substitutions confer unique chemical reactivity and synthetic utility to the molecule.

The presence of the chloro substituent at position 2 of the pyridine ring potentially influences the electronic distribution within the aromatic system, while the boronic ester group at position 5 serves as a versatile functional handle for subsequent chemical transformations. The tetramethyl-dioxaborolane group (pinacol boronic ester) is a protected form of a boronic acid, offering enhanced stability while maintaining reactivity under controlled conditions.

Structural Components and Features

| Component | Description | Functional Significance |

|---|---|---|

| Pyridine Core | Six-membered heterocyclic aromatic ring with nitrogen | Provides basic scaffold and influences reactivity |

| 2-Chloro Substituent | Halogen substituent at position 2 | Potential leaving group, electronic effects |

| 5-Boronic Ester | Pinacol-protected boronic acid | Key reactive site for cross-coupling reactions |

| Purity | Minimum 98.0% (GC) | Indicates high-grade research quality |

Applications and Usage Protocols

Research Applications

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is designated specifically for professional research laboratories and educational institutions . The compound's structure suggests significant utility in synthetic organic chemistry, particularly as a building block in carbon-carbon bond-forming reactions. The presence of both the chloro and boronic ester functionalities creates a versatile molecular platform for diverse chemical transformations.

Boronic acid derivatives, including pinacol esters like this compound, play crucial roles in modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction employs organoboron compounds such as this to form carbon-carbon bonds under relatively mild conditions. This makes compounds like 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine valuable tools in the synthesis of complex molecules, including potential pharmaceutical candidates.

Usage Restrictions and Regulatory Guidelines

| Setting | Permitted Use | Justification |

|---|---|---|

| Professional Manufacturing | Yes | Controlled environment with proper safety protocols |

| Research Laboratories | Yes | Qualified personnel and appropriate containment facilities |

| Industrial/Commercial Applications | Yes | Regulated processing and handling procedures |

| Educational Institutions | Yes | Supervised learning environment with safety measures |

| Medical Facilities | No | Not approved for clinical or therapeutic applications |

| Pharmacies | No | Not intended for dispensing or patient use |

| Veterinary Clinics | No | Not approved for veterinary applications |

| Private Residences | No | Lacks appropriate safety infrastructure and oversight |

The stringent restrictions on distribution highlight the specialized nature of this compound and potential concerns regarding its safe handling and appropriate use. All orders for this compound undergo verification before shipment, and orders intended for consumers or medical facilities are subject to cancellation .

| Application | Mechanism | Potential Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling between boronic ester and halide | Formation of C-C bonds with aryl or vinyl halides |

| Chan-Lam Coupling | Cu-catalyzed coupling of boronic esters with amines or alcohols | C-N or C-O bond formation |

| Oxidative Transformations | Conversion of boronic ester to hydroxyl group | Introduction of hydroxyl functionality |

| Matteson Homologation | Insertion of methylene group adjacent to boron | Carbon chain extension |

| Protodeboronation | Replacement of boronic ester with hydrogen | Selective defunctionalization |

These diverse transformation possibilities highlight the synthetic versatility of the compound and explain its value in research and development contexts.

Structure-Activity Relationships

Functional Group Significance

The presence of both a chlorine atom and a boronic ester on the pyridine ring creates interesting electronic and steric effects that influence reactivity. The chlorine at position 2 likely withdraws electron density from the pyridine ring through inductive effects, potentially enhancing the electrophilicity of certain positions. The boronic ester at position 5 serves as a nucleophilic site that can participate in various transformations, particularly metal-catalyzed coupling reactions.

Reactivity Profile

The reactivity of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is likely dominated by its bifunctional nature. The boronic ester group can participate in nucleophilic reactions, while the chlorine substituent provides a potential site for subsequent functionalization through nucleophilic aromatic substitution or metal-catalyzed coupling reactions. This dual functionality makes the compound particularly valuable in multi-step synthetic sequences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume